molecular formula C11H11NO4 B2355645 5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248370-26-3

5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2355645
CAS No.: 2248370-26-3
M. Wt: 221.212
InChI Key: APBOGIPSXUEZGS-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound that contains an oxazolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazolidine ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with an amino acid derivative, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazolidine derivatives with varying functional groups.

Scientific Research Applications

5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-4-carboxylic acid
  • 5-(4-Methylphenyl)-2-oxo-1,3-thiazolidine-5-carboxylic acid
  • 5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-sulfonic acid

Uniqueness

5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the oxazolidine ring. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Additionally, the presence of the 4-methylphenyl group imparts specific chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

5-(4-methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7-2-4-8(5-3-7)11(9(13)14)6-12-10(15)16-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBOGIPSXUEZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CNC(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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